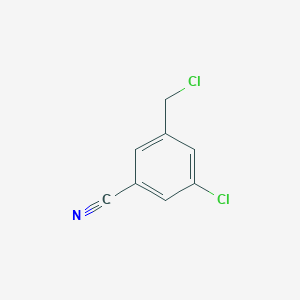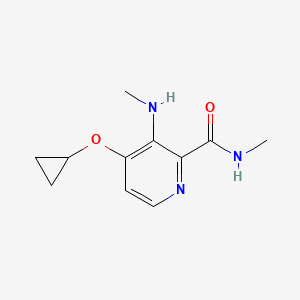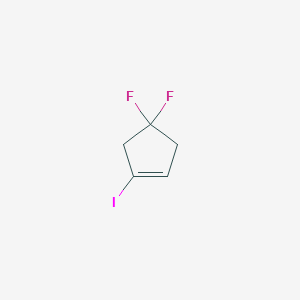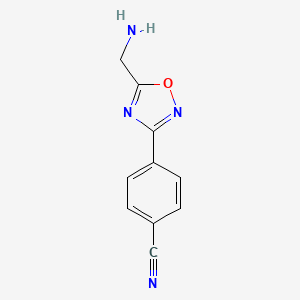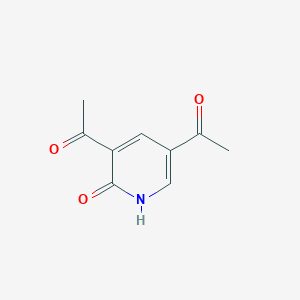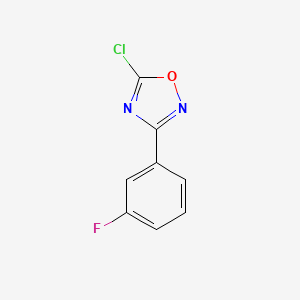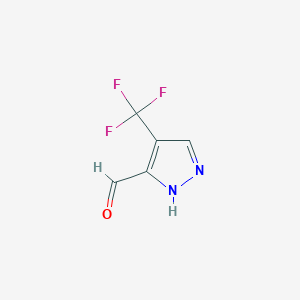
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This method provides moderate to excellent yields with high regioselectivity . The reaction conditions often include the use of copper(II) triflate (Cu(OTf)2) as a catalyst, 1,10-phenanthroline (phen) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving reagents like trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: TMSCF3 in the presence of a base, CF3SO2Cl in the presence of a nucleophile.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-(Trifluoromethyl)-1H-pyrazole-3-methanol.
Substitution: Various trifluoromethyl-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its trifluoromethyl and aldehyde functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with applications in pharmaceuticals and agrochemicals.
Trifluorotoluene: Used as a precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylpyridine: Widely used in the pharmaceutical and agrochemical industries for its unique properties.
Uniqueness
4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group on a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H3F3N2O |
|---|---|
Molekulargewicht |
164.09 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-10-4(3)2-11/h1-2H,(H,9,10) |
InChI-Schlüssel |
KELRZEDCTXGZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







